benzyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Benzyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate (C26H22O7) is a chromenone derivative characterized by a benzyl ester, a 2-methoxyphenoxy group at position 3, and a methyl group at position 2 of the chromen-4-one core . This compound is synthesized via nucleophilic substitution or coupling reactions, often involving intermediates like 7-hydroxy-2-methyl-4H-chromen-4-one.
Properties
IUPAC Name |
benzyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-17-26(33-22-11-7-6-10-21(22)29-2)25(28)20-13-12-19(14-23(20)32-17)30-16-24(27)31-15-18-8-4-3-5-9-18/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAURDJTOBHDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)OC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a suitable leaving group on the chromen-4-one core.
Benzylation: The final step involves the esterification of the intermediate with benzyl bromide in the presence of a base to form the desired benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that derivatives of chromenone compounds, including benzyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate, exhibit notable anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting the potential of chromenone derivatives in cancer therapy .
1.2 Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Chromenone derivatives have been studied for their efficacy against various bacterial and fungal strains. The presence of the methoxyphenoxy group may enhance the compound's ability to penetrate microbial membranes, thus increasing its effectiveness as an antimicrobial agent.
Pharmacology
2.1 Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have indicated their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses . This suggests that the compound could be explored for anti-inflammatory applications.
2.2 Neuroprotective Effects
There is emerging evidence that chromenone derivatives may possess neuroprotective properties. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties attributed to the methoxy group may play a significant role in this protective effect.
Material Science
3.1 Polymer Synthesis
This compound can be utilized in the synthesis of functionalized polymers. Its reactive ester group allows for incorporation into polymer matrices, enhancing their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for biomedical devices and drug delivery systems.
Case Studies
Mechanism of Action
The mechanism of action of benzyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with cellular receptors to modulate signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Comparison with Analogous Chromenone Derivatives
The target compound belongs to a family of chromenone esters with modifications at positions 2, 3, and 5. Key structural analogs include:
Key Observations :
- Position 2 Methyl Group: Unique to the target compound, this group may sterically hinder interactions at the chromenone core, differentiating it from analogs like .
Physicochemical and Pharmacological Properties
Physicochemical Data
- Solubility: Lipophilic due to benzyl and methoxyphenoxy groups; sparingly soluble in water, soluble in DMSO or ethanol .
- Stability : Sensitive to hydrolysis under alkaline conditions (ester bond cleavage) .
Bioactivity Insights (Based on Structural Analogs)
Biological Activity
Benzyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate, with the CAS number 637750-79-9, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C26H22O7, and it exhibits a complex structure that suggests various pharmacological properties.
Chemical Structure
The compound features a chromenone core substituted with a methoxyphenyl group and an acetate moiety. The structural formula can be represented as follows:
Biological Activity Overview
Research on this compound indicates several biological activities, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which may contribute to its ability to mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation.
- Anticancer Potential : In vitro studies have indicated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Antioxidant Activity
A study conducted by researchers evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity (IC50 = 25 µM) .
Anti-inflammatory Effects
In a controlled experiment, the compound was tested for its ability to inhibit the production of inflammatory mediators in macrophages. The results showed that treatment with this compound led to a dose-dependent decrease in TNF-alpha and IL-6 levels, suggesting effective anti-inflammatory properties .
Anticancer Activity
The anticancer potential was assessed through cell viability assays on various cancer cell lines (e.g., MCF-7, HeLa). The compound exhibited IC50 values ranging from 15 µM to 30 µM across different cell lines, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway .
Case Study 1: Antioxidant Efficacy
In a study involving oxidative stress models in vitro, this compound was administered at concentrations of 10 µM and 50 µM. Results indicated a marked decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, confirming its role as an effective antioxidant .
Case Study 2: Anti-inflammatory Mechanism
A recent publication detailed the anti-inflammatory effects of this compound in an animal model of arthritis. The compound significantly reduced paw swelling and joint inflammation compared to controls, with histological analysis revealing decreased infiltration of inflammatory cells .
Q & A
Q. What are the standard synthetic routes for this compound, and what factors influence reaction yield and purity?
The synthesis typically involves O-acylation of the hydroxyl group on the chromene core with benzyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Key steps include:
- Nucleophilic substitution : The phenolic oxygen attacks the electrophilic carbon of bromoacetate.
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Maintaining 60–80°C minimizes side reactions like ester hydrolysis. Yield optimization requires strict pH control (pH 7–8) to avoid deprotonation of sensitive groups .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- NMR (¹H/¹³C) : Assigns protons and carbons, particularly distinguishing the methoxyphenoxy (δ 3.8–4.0 ppm for OCH₃) and acetate (δ 4.5–5.0 ppm for CH₂) groups .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 434.4 [M+H]⁺) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry using SHELXL for refinement .
Q. What safety protocols are essential when handling this compound in lab settings?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets and binding modes?
- Molecular docking (AutoDock Vina) : Screens against kinase or GPCR targets using the chromenone core as a pharmacophore. Adjust scoring functions to account for the methoxyphenoxy group’s steric effects .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Focus on hydrogen bonds between the acetate group and catalytic residues (e.g., Serine in hydrolases) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Comparative dose-response assays : Test the compound against standardized cell lines (e.g., MCF-7 for cytotoxicity) to eliminate variability in IC₅₀ values .
- Metabolite profiling (LC-MS/MS) : Identify active metabolites that may contribute to discrepancies in anti-inflammatory or antioxidant activity .
Q. How do modifications at the 2-methyl or 7-oxyacetate positions alter pharmacological profiles?
- Structure-activity relationship (SAR) studies :
- Replacing the 2-methyl with trifluoromethyl (CF₃) increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration .
- Substituting benzyl in the acetate group with isopropyl reduces plasma protein binding, improving bioavailability .
Q. How can crystallographic data (e.g., SHELXL, Mercury CSD) elucidate molecular interactions in solid-state or ligand complexes?
- SHELXL refinement : Use high-resolution (<1.0 Å) data to model anisotropic displacement parameters for the chromenone core, revealing π-π stacking with aromatic residues .
- Mercury CSD : Map Hirshfeld surfaces to quantify intermolecular contacts (e.g., C–H···O bonds between acetate and solvent molecules) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
